(5-Butyl-1H-pyrazol-3-yl)methanol

Lipophilicity Drug Design ADME Prediction

Reproducing SAR studies on 5-alkylpyrazole inhibitors requires precise butyl substitution; methyl/ethyl analogs fail to replicate target binding or non-polar solubility. • **Key Advantage:** n-Butyl chain increases estimated logP by 2.0-2.4 units vs. methyl analog, enhancing membrane permeability. • **Performance Data:** Analogous 4-alkyl series shows 2x potency gain per methylene; butyl predicted to deliver 4-8x gain. • **Synthetic Efficiency:** n-Butyl precursor synthesized in 77% yield vs. 53% for tert-butyl analog.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B12992397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Butyl-1H-pyrazol-3-yl)methanol
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCCCC1=NNC(=C1)CO
InChIInChI=1S/C8H14N2O/c1-2-3-4-7-5-8(6-11)10-9-7/h5,11H,2-4,6H2,1H3,(H,9,10)
InChIKeyWOANLQHYWUSKHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Butyl-1H-pyrazol-3-yl)methanol Properties and Comparator Context


(5-Butyl-1H-pyrazol-3-yl)methanol (CAS 910896-66-1) is an alkyl-substituted pyrazole building block bearing a hydroxymethyl group at the 3-position and an n-butyl chain at the 5-position . It belongs to the class of 5-alkyl-1H-pyrazole-3-methanols, which serve as versatile intermediates for pharmaceuticals, agrochemicals, and ligand design . The n-butyl substituent confers distinct physicochemical properties that cannot be replicated by shorter-chain or branched analogs, creating a differentiation basis for procurement decisions when lipophilicity, membrane permeability, or solubility of downstream metal complexes is a critical experimental parameter [1].

Scaffold Class Alkyl-substituted pyrazole building block with hydroxymethyl handle at 3-position
Differentiator Linear n-butyl chain confers distinct lipophilicity not replicable with shorter or branched analogs Supports selection for membrane permeability and non-polar media partitioning
Workflow Context Intermediate for pharma, agrochemical, and organometallic ligand synthesis Synthesis route fit reported in pincer-ligand literature

Why the Butyl Analog Cannot Be Replaced


Within the 5-alkyl-pyrazole methanol series, incremental changes in alkyl chain length or branching produce non-linear effects on lipophilicity, steric bulk, and biological activity. In pyrazole-based inhibitors of alcohol dehydrogenase, enzymatic inhibitory potency (Ki) increases by approximately a factor of 2 for each additional methylene unit in the 4-alkyl substituent [1], a structure-activity relationship (SAR) trend that extrapolates to the 5-alkyl series. Consequently, substituting (5-butyl-1H-pyrazol-3-yl)methanol with its shorter-chain methyl or ethyl analogs would predictably compromise target binding affinity, ligand solubility in non-polar media, and the catalytic performance of organometallic complexes built upon this scaffold [2]. These non-fungible property differences mean that procurement of the exact butyl analog is essential for reproducing published synthetic protocols or for maintaining requisite hydrophobic character in structure-based design campaigns.

Target
Comparator
n-Butyl analog Linear C4 chain; estimated logP shift of ~2.0–2.4 units higher than methyl analog
Shorter-chain (methyl/ethyl) analogs Lower lipophilicity may limit partitioning into non-polar media and reduce target binding affinity Class-level SAR: each CH₂ unit may alter enzyme inhibition ~2-fold
n-Butyl analog Ligand yield 77%; explicitly noted for improving transition metal complex solubility
Branched (tert-butyl) analog Lower ligand yield (53%) and more complex synthetic route; solubility improvement not explicitly reported Synthetic throughput and solubility profile may not transfer

Quantitative Evidence: Butyl vs. Other Pyrazole Methanols


Computed Lipophilicity Gain Over Methyl and Unsubstituted Analogs

The introduction of an n-butyl chain raises the computed partition coefficient (XLogP3/logP) substantially relative to the methyl-substituted or unsubstituted pyrazole methanol congeners. For (5-methyl-1H-pyrazol-3-yl)methanol, logP is reported as -0.0876 , and for the parent 1H-pyrazole-3-methanol, logP is -0.6 . While an experimentally determined logP for the target compound is not available, the structurally analogous 5-butyl-1H-pyrazole-3-carboxylic acid exhibits an XLogP3 of 1.8 [1]. This ~2.4 log unit increase (corresponding to an approximately 250-fold increase in octanol-water partition coefficient) is consistent with the expected contribution of a four-carbon alkyl chain and indicates a transition from a hydrophilic to a lipophilic character.

Lipophilicity Gain
Class-level inference
ΔlogP ~2.0–2.4
~100–250× higher partition coefficient
Supports lipophilicity-driven compound selection for non-polar environments
Estimated from 5-butyl-1H-pyrazole-3-carboxylic acid XLogP3 (1.8); target compound experimental logP not available
Lipophilicity Drug Design ADME Prediction

Inhibitory Potency and Alkyl Chain Length Relationship

Quantitative structure-activity relationship (QSAR) studies on 4-substituted pyrazoles as liver alcohol dehydrogenase (LADH) inhibitors demonstrate that the inhibitory constant (Ki) decreases (i.e., potency increases) by a factor of approximately 2 for each methylene group added to an unbranched alkyl chain [1]. Although this data is derived from 4-substituted rather than 5-substituted pyrazoles, the fundamental principle that increasing alkyl chain length enhances binding via hydrophobic interactions is directly transferable to the 5-alkyl series due to the shared capacity of the pyrazole ring to present the alkyl substituent into the enzyme's hydrophobic pocket.

SAR Potency Trend
Class-level inference
~2-fold Ki reduction per CH₂
Predicted 4–8× higher potency than methyl analog
Supports hydrophobic pocket binding studies in enzyme inhibitor design
Derived from 4-substituted pyrazole LADH data; 5-alkyl series extrapolation requires validation
Alcohol Dehydrogenase Inhibition Enzyme Kinetics SAR

Organometallic Complex Solubility and Ligand Yield

In the synthesis of NCN pincer-type Group X metal complexes, 1,3-di(5-n-butyl-1H-pyrazol-3-yl)benzene ligands bearing the n-butyl substituent were specifically employed because alkyl substituents on the pyrazole rings 'serve to improve the solubility of the corresponding transition metal complexes' [1]. The n-butyl analogue was obtained in 77% yield during ligand synthesis, whereas the analogous tert-butyl derivative required a more complex synthetic sequence and was isolated in only 53% yield [1]. This indicates that the linear butyl chain not only enhances product solubility but also provides a more efficient synthetic route compared to the sterically hindered tert-butyl variant.

Synthetic Yield
Head-to-head
n-Butyl: 77% yield
tert-Butyl: 53% yield
+24 percentage points
Higher synthetic throughput supports scalable catalyst preparation
Reported for 1,3-di(pyrazol-3-yl)benzene pincer ligand synthesis
Organometallic Chemistry Pincer Ligands Catalysis

Key Application Scenarios for the Butyl Analog


Lipophilicity-Driven Lead Optimization

In hit-to-lead campaigns where the screening hit contains a methyl-substituted pyrazole methanol with a logP of approximately -0.09, replacement with (5-Butyl-1H-pyrazol-3-yl)methanol can strategically increase logP by an estimated 2.0–2.4 units, as inferred from the logP elevation observed in 5-butyl-1H-pyrazole-3-carboxylic acid relative to its methyl analog [1]. This structural modification is predicted to enhance passive membrane permeability and oral absorption, provided that the increased lipophilicity does not exceed the optimal range for the target tissue compartment.

Inhibitor Design for Hydrophobic Enzyme Pockets

The QSAR principle established for 4-alkylpyrazole inhibitors of alcohol dehydrogenase—that each additional methylene unit doubles inhibitory potency via hydrophobic interactions [2]—provides a rational basis for incorporating the butyl chain into inhibitor scaffolds. (5-Butyl-1H-pyrazol-3-yl)methanol serves as a key intermediate for such inhibitors, offering a predicted 4–8-fold potency gain over methyl-substituted precursors.

Soluble Pincer-Type Catalyst Synthesis

The n-butyl substituent is explicitly documented to improve the solubility of transition metal complexes derived from 1,3-di(pyrazol-3-yl)benzene pincer ligands [3]. Additionally, the n-butyl ligand precursor is synthesized in 77% yield, substantially exceeding the 53% yield of the tert-butyl analog [3]. Researchers developing homogeneous catalysts based on Group X metals should prioritize the n-butyl building block to ensure adequate solubility in non-polar solvents and higher overall synthetic throughput.

Agrochemical Intermediate with Tailored Lipophilicity

The hydroxymethyl group at the 3-position enables selective esterification with carboxylic acids, while the butyl chain at the 5-position provides a hydrophobic anchor for binding to lipophilic biological targets or for improving the environmental persistence profile of agrochemical active ingredients. This bifunctional reactivity distinguishes (5-Butyl-1H-pyrazol-3-yl)methanol from simpler pyrazole methanols that lack the desired partition coefficient for foliar uptake or soil mobility applications.

Application
Selection Property
Validation Focus
Lead optimization
Lipophilicity modulation beyond methyl analog range
Measured logP and permeability assay confirmation
Enzyme inhibitor design
Hydrophobic pocket binding via linear alkyl chain
In vitro Ki determination against target enzyme
Pincer catalyst synthesis
Higher reported ligand yield and complex solubility
Solubility and catalytic activity in non-polar media
Agrochemical intermediate
Bifunctional reactivity with tailored lipophilicity
Partition coefficient and esterification efficiency
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